3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate
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Overview
Description
3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate is a cationic surfactant belonging to the class of quaternary ammonium salts. This compound is known for its excellent masking, coloring, antistatic, and dispersing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate typically involves the reaction of 4-amino-3-bromo-1-anthraquinone with 3-chloropropyltrimethylammonium chloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the anthraquinone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate has diverse applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Employed in studies involving cell staining and imaging due to its coloring properties.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can interact with cell membranes, causing structural changes and increased permeability .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromo-1-anthraquinone
- 3-Chloropropyltrimethylammonium chloride
- Other quaternary ammonium salts with anthraquinone moieties
Uniqueness
3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate stands out due to its unique combination of a quaternary ammonium group and an anthraquinone moiety. This structure imparts both surfactant properties and the ability to interact with biological molecules, making it versatile for various applications .
Properties
CAS No. |
72208-24-3 |
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Molecular Formula |
C20H23BrN3O2.CH3O4S C21H26BrN3O6S |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
3-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C20H22BrN3O2.CH4O4S/c1-24(2,3)10-6-9-23-15-11-14(21)18(22)17-16(15)19(25)12-7-4-5-8-13(12)20(17)26;1-5-6(2,3)4/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2-,22,23,25,26);1H3,(H,2,3,4) |
InChI Key |
BCNZBZUJWPWUFE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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